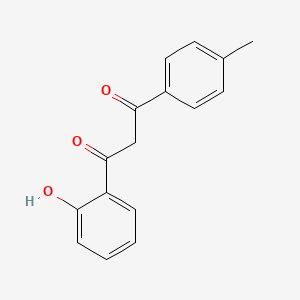

1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione

Overview

Description

1-(2-hydroxyphenyl)-3-(4-methylphenyl)-1,3-propanedione, also known as curcumin, is a naturally occurring polyphenol compound found in the rhizomes of the Curcuma longa plant. Curcumin has been extensively studied for its various biological activities and has been found to possess anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.

Scientific Research Applications

Crystal Structure Analysis

1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione has been studied for its crystal structure, which exists as two independent enolic tautomers. The structure features hydrogen bonding between hydroxyl and phenolic protons to the ketonic oxygen atom (Ng, Othman, & Malek, 1994).

Ligand for Metal Complexes

The compound serves as a ligand with potential coordination sites, forming mononuclear metal complexes. It behaves as a chelating agent in reactions with metal acetates, leading to the formation of various mononuclear species (Teixidor, Llobet, Escriche, & Casabó, 1985).

Synthesis of Flavonoids

1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione is used in the synthesis of flavonoids and their derivatives. It is a key reactant in obtaining flavonoid mother nuclei and substituted flavonoids, with its structures confirmed by NMR and MS spectroscopy (Wang Xue-ju, 2013).

Base-Catalyzed Reactions

This compound also partakes in base-catalyzed reactions with formaldehyde and benzaldehydes, leading to the formation of various organic compounds including inclusion compounds and benzopyranones (Joglekar & Samant, 1988).

Synthesis of Hydroxyflavones

It's used in the synthesis of hydroxyflavones. For instance, derivatives of the compound were prepared from dihydroxyacetophenones, leading to the formation of 7-hydroxyflavone and 6-hydroxyflavone with their structures confirmed through spectroscopy (Tang Li-jun, 2007).

Formation of Heterotrinuclear Complexes

Substitution reactions involving this compound have been explored to yield various complexes. This includes the synthesis of Fe3+ and Cr3+ complexes and flavones, providing insights into solvent interactions and complex formations (Teixidor et al., 1987).

Amine and Formaldehyde Reactions

The compound reacts with amines and formaldehyde/aryl aldehydes, leading to the production of imines, chalcones, and chromones, demonstrating its versatility in organic synthesis (Potnis & Samant, 2002).

Synthesis of Trinucleating Ligand

This chemical is integral in the novel synthesis of potentially trinucleating ligands. Its interaction with metal acetates results in mono-, di-, or trinuclear complexes, indicating its potential in coordination chemistry (Teixidor, Llobet, Escriche, & Casabó, 1984).

properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-(4-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-11-6-8-12(9-7-11)15(18)10-16(19)13-4-2-3-5-14(13)17/h2-9,17H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJWGWQMLQNZOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357746 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5067-22-1 | |

| Record name | 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-phenylacetyl)amino]phenyl acetate](/img/structure/B5813419.png)

![3,4-dimethoxy-N'-{[(4-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5813433.png)

methanone](/img/structure/B5813439.png)

![N'-[(2,4-dimethylbenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5813440.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B5813451.png)

![(3,4-difluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5813459.png)

![2-[3-(2,4-dichlorophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5813471.png)

![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methylbutanamide](/img/structure/B5813487.png)

![1-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine](/img/structure/B5813497.png)

![1-[(3-chloro-4-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5813509.png)

![1-[(5-nitro-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5813510.png)